molecular formula C29H37NO6 B8240661 6-Benzoylheteratisine

6-Benzoylheteratisine

Cat. No.: B8240661
M. Wt: 495.6 g/mol
InChI Key: XVVZJDDPRFFKTQ-UHDSVDSASA-N
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Description

The compound “6-Benzoylheteratisine” is a complex organic molecule with a unique structure. It belongs to the class of substituted bridge ring inhibitors and has shown significant potential in various scientific research applications, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the bridge ring structure and the introduction of various functional groups. The synthetic route typically starts with the preparation of the core benzazocin structure, followed by the addition of the ethanylylidene and methanooxepino groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound requires large-scale synthesis techniques, including continuous flow reactors and advanced purification methods. The use of automated systems and high-throughput screening can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are essential to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.

    Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It exerts its effects by binding to these targets and modulating their activity, either by inhibiting or activating them. The pathways involved in its mechanism of action include signal transduction pathways, metabolic pathways, and gene expression regulation .

Properties

IUPAC Name

[(1R,2R,3S,6S,9S,10R,11R,14R,17S,18R,19S)-12-ethyl-9-hydroxy-17-methoxy-14-methyl-4-oxo-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-19-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37NO6/c1-4-30-15-27(2)12-11-19(34-3)29-18-14-17-10-13-28(33,20(18)26(32)35-17)21(24(29)30)22(23(27)29)36-25(31)16-8-6-5-7-9-16/h5-9,17-24,33H,4,10-15H2,1-3H3/t17-,18+,19-,20+,21-,22+,23+,24+,27-,28+,29+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVZJDDPRFFKTQ-UHDSVDSASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CCC6CC4C5C(=O)O6)O)OC(=O)C7=CC=CC=C7)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@]34[C@@H]2[C@@H]([C@@H]([C@H]31)[C@]5(CC[C@H]6C[C@@H]4[C@@H]5C(=O)O6)O)OC(=O)C7=CC=CC=C7)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37NO6
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501098679
Record name (3R,6S,6aS,7R,7aS,10S,12aS,13R,13aR,14S,15R)-14-(Benzoyloxy)-1-ethyltetradecahydro-12a-hydroxy-6-methoxy-3-methyl-8H-13,3,6a-ethanylylidene-7,10-methanooxepino[3,4-i]-1-benzazocin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501098679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99759-48-5
Record name (3R,6S,6aS,7R,7aS,10S,12aS,13R,13aR,14S,15R)-14-(Benzoyloxy)-1-ethyltetradecahydro-12a-hydroxy-6-methoxy-3-methyl-8H-13,3,6a-ethanylylidene-7,10-methanooxepino[3,4-i]-1-benzazocin-8-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99759-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R,6S,6aS,7R,7aS,10S,12aS,13R,13aR,14S,15R)-14-(Benzoyloxy)-1-ethyltetradecahydro-12a-hydroxy-6-methoxy-3-methyl-8H-13,3,6a-ethanylylidene-7,10-methanooxepino[3,4-i]-1-benzazocin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501098679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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